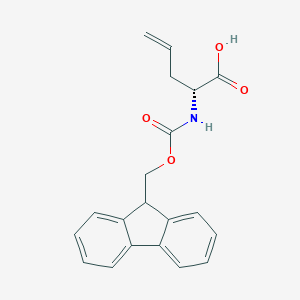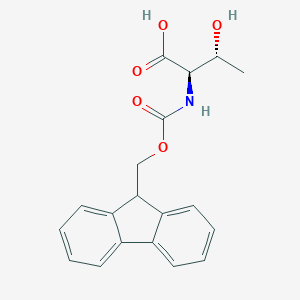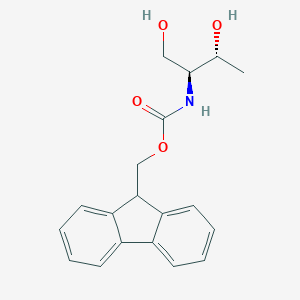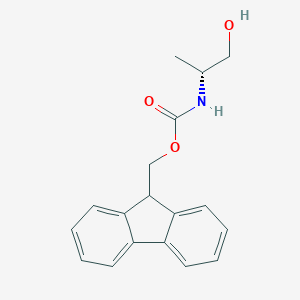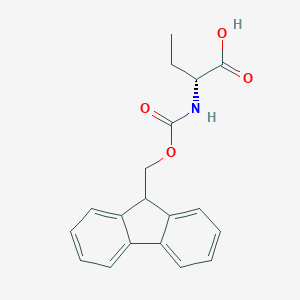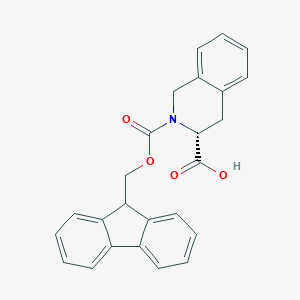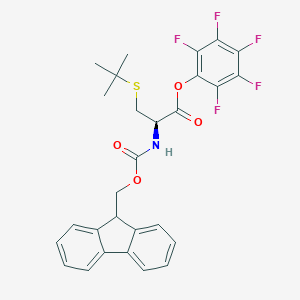
Fmoc-Asn(Tmob)-OH
Overview
Description
Fmoc-Asn(Tmob)-OH: is a derivative of asparagine, an amino acid, where the amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group and the side chain amide is protected by a 2,4,6-trimethoxybenzyl (Tmob) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during the assembly of peptides.
Mechanism of Action
Target of Action
Fmoc-Asn(Tmob)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for the amino acid Asn (asparagine), while Tmob (2,4,6-trimethoxybenzyl) is a protective group for the side chain of asparagine .
Mode of Action
The this compound compound interacts with its targets through a process known as Fmoc/tBu solid-phase peptide synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group is removed under basic conditions, allowing the free amine to react with the next Fmoc-protected amino acid in the sequence . The Tmob group is removed under acidic conditions .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the synthesis of peptides. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The removal of the Fmoc group allows the peptide chain to be extended, one amino acid at a time .
Pharmacokinetics
Its solubility, stability, and reactivity under various conditions are critical for its effectiveness in peptide synthesis .
Result of Action
The result of the action of this compound is the successful synthesis of a peptide with the desired sequence . The compound allows for the precise addition of asparagine at specific points in the peptide chain .
Action Environment
The action of this compound is influenced by the environment in which the peptide synthesis takes place. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency and success of the synthesis . Recent studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS) to reduce environmental impact and improve human health .
Biochemical Analysis
Biochemical Properties
Fmoc-Asn(Tmob)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the peptide synthesis process . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making this compound an essential component in peptide synthesis .
Cellular Effects
The effects of this compound on cells are primarily observed during the synthesis of peptides. The peptides synthesized using this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level during the peptide synthesis process. It participates in amide bond formation, a crucial step in peptide synthesis . The Fmoc group is removed during the synthesis process, allowing the amino acid to bind to the growing peptide chain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, during peptide synthesis, the Fmoc group is removed, altering the properties of the compound . The stability and degradation of this compound can also impact the efficiency of peptide synthesis .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes during the synthesis process, contributing to the formation of peptide bonds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are primarily related to its role in peptide synthesis. It is transported to the site of peptide synthesis where it is incorporated into the growing peptide chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Asn(Tmob)-OH typically involves the protection of the amino group of asparagine with the Fmoc group and the protection of the side chain amide with the Tmob group. The process generally follows these steps:
Protection of the Amino Group: The amino group of asparagine is reacted with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine to form Fmoc-Asn.
Protection of the Side Chain Amide: The side chain amide of Fmoc-Asn is then protected by reacting it with 2,4,6-trimethoxybenzyl chloride in the presence of a base like sodium hydride or potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Fmoc-Asn(Tmob)-OH undergoes deprotection reactions to remove the Fmoc and Tmob groups. The Fmoc group is typically removed using a base such as piperidine, while the Tmob group is removed using acidic conditions like trifluoroacetic acid.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides. This is usually facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Tmob removal.
Coupling: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt).
Major Products:
Deprotection: Asparagine after removal of Fmoc and Tmob groups.
Coupling: Peptides with asparagine residues incorporated.
Scientific Research Applications
Chemistry: Fmoc-Asn(Tmob)-OH is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of functional groups, facilitating the stepwise assembly of complex peptide sequences.
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine: Peptides synthesized with this compound are used in the development of peptide-based drugs and therapeutic agents. These peptides can act as inhibitors, agonists, or antagonists in various biological pathways.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides and peptide-based materials.
Comparison with Similar Compounds
Fmoc-Asn(Trt)-OH: Similar to Fmoc-Asn(Tmob)-OH but with a trityl (Trt) protecting group instead of Tmob.
Fmoc-Gln(Tmob)-OH: A derivative of glutamine with Fmoc and Tmob protecting groups.
Fmoc-Asn(Mbh)-OH: A derivative of asparagine with a 4,4-dimethoxybenzhydryl (Mbh) protecting group.
Uniqueness: this compound is unique due to the specific combination of Fmoc and Tmob protecting groups. The Tmob group provides a different level of protection and stability compared to other protecting groups like trityl or 4,4-dimethoxybenzhydryl. This makes this compound particularly useful in certain synthetic applications where other protecting groups may not be as effective.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-[(2,4,6-trimethoxyphenyl)methylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O8/c1-36-17-12-25(37-2)22(26(13-17)38-3)15-30-27(32)14-24(28(33)34)31-29(35)39-16-23-20-10-6-4-8-18(20)19-9-5-7-11-21(19)23/h4-13,23-24H,14-16H2,1-3H3,(H,30,32)(H,31,35)(H,33,34)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZYXRAMAQAJGQ-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CNC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)CNC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560367 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2,4,6-trimethoxyphenyl)methyl]-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120658-63-1 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2,4,6-trimethoxyphenyl)methyl]-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







